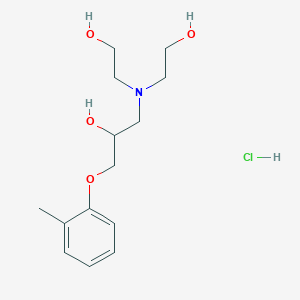

![molecular formula C16H17NO3 B2550839 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1797643-13-0](/img/structure/B2550839.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure and the introduction of the dihydrobenzo[b][1,4]dioxin group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. The presence of the bicyclic structure and the ether group could have significant implications for the molecule’s shape and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The ether group might undergo reactions such as cleavage under acidic conditions, while the bicyclic structure might undergo reactions typical of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would depend on the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

- The chiral motif of 2,3-dihydro-1,4-benzodioxane is extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable examples include:

- Substituted 2,3-dihydro-1,4-benzodioxanes have demonstrated antifungal activity. The specific substituents significantly influence their efficacy. For instance:

- Researchers have developed an electrochemical method to modify the catechol moiety of hydroxytyrosol (or analogues) and obtain 2-amino-2,3-dihydro-1,4-benzodioxane derivatives. This approach involves cycloaddition reactions with corresponding o-quinones .

- Scientists have assigned the configuration of two diastereomers: 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine . These configurations are useful for synthesizing analogs with potential pharmacological activity .

- For example, flavolignan silybin, found in Silybum marianum, contains a chiral 2,3-dihydro-1,4-benzodioxane ring and is recognized for its antihepatotoxic activities .

Medicinal Chemistry and Drug Development

Antifungal Agents

Electrochemical Modification

Molecular Modeling and Configuration Determination

Natural Product Research

Enzyme Evolution and Biocatalysis

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(17-11-4-3-5-12(17)9-8-11)15-10-19-13-6-1-2-7-14(13)20-15/h1-4,6-7,11-12,15H,5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALVJXVDJGBNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2550756.png)

![7-acetyl-3-benzyl-2-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550762.png)

![N,5-Dimethyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550763.png)

![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)

![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methoxyphenyl)formamido]acetate](/img/structure/B2550774.png)

![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)

![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)